molecular formula C13H13N3O B3148640 N-(3-amino-4-methylphenyl)isonicotinamide CAS No. 653584-83-9

N-(3-amino-4-methylphenyl)isonicotinamide

Cat. No.: B3148640
CAS No.: 653584-83-9
M. Wt: 227.26 g/mol
InChI Key: MVDLFTNAFBNWGH-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-amino-4-methylphenyl)isonicotinamide typically involves the reaction of 3-amino-4-methylbenzoic acid with isonicotinoyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. The product is then purified by recrystallization from an appropriate solvent.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes industrial-grade equipment and solvents to ensure efficiency and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions

N-(3-amino-4-methylphenyl)isonicotinamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-amino-4-methylphenyl)isonicotinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-amino-4-methylphenyl)isonicotinamide involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in pathways related to inflammation and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-amino-4-methylphenyl)nicotinamide
  • N-(3-amino-4-methylphenyl)benzamide
  • N-(3-amino-4-methylphenyl)pyridinecarboxamide

Uniqueness

N-(3-amino-4-methylphenyl)isonicotinamide is unique due to its specific structural features, such as the presence of both an amino group and an isonicotinamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-(3-amino-4-methylphenyl)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13N3O/c1-9-2-3-11(8-12(9)14)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVDLFTNAFBNWGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=NC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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